molecular formula C18H15N3O4S B2713262 N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 886919-29-5

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2713262
CAS No.: 886919-29-5
M. Wt: 369.4
InChI Key: UUHOKAAOQBGVGY-UHFFFAOYSA-N
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Description

N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide: is a fascinating compound, known for its unique structural properties and diverse applications in various scientific fields. This article aims to cover its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves the following steps:

  • Formation of the 1,3,4-oxadiazole ring: : The starting material, 4-(methylthio)benzoic acid, reacts with hydrazine hydrate to form the corresponding hydrazide, which then undergoes cyclization with an appropriate carboxylic acid derivative to yield the oxadiazole ring.

  • Attachment of the benzo[b][1,4]dioxine moiety: : The oxadiazole intermediate reacts with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid under amidation conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound could follow a similar synthetic pathway but might involve scaling up the reactions, optimizing for cost-efficiency, and employing continuous flow techniques for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

  • Reduction: : Reduction reactions may target the oxadiazole ring or any other functional group, depending on the reagent used.

  • Substitution: : Substitution reactions can occur at the aromatic ring, potentially introducing various functional groups for further modification.

Common Reagents and Conditions

  • Oxidation: : m-CPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide in the presence of catalysts.

  • Reduction: : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Substitution: : Halogenation using bromine or chlorine under electrophilic aromatic substitution conditions.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Reduced forms of the oxadiazole ring.

  • Substitution: : Various substituted derivatives at the aromatic positions.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: : It serves as a precursor for synthesizing complex molecules and materials.

  • Biology: : It is studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

  • Medicine: : Research into its pharmacological properties might lead to new therapeutic agents.

  • Industry: : Its unique structural attributes make it valuable in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action for N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is primarily determined by its interaction with molecular targets, which may include:

  • Enzymes: : Inhibiting or modulating enzyme activity.

  • Receptors: : Binding to specific receptors and triggering biochemical pathways.

  • Pathways: : Engaging in signaling pathways that affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide: : Lacks the methylthio group.

  • N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide: : Substitutes a chlorine atom for the methylthio group.

  • N-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide: : Has a methyl group instead of a methylthio group.

Uniqueness

This compound is unique due to the presence of the methylthio group, which imparts distinct electronic and steric properties, potentially leading to unique reactivity and biological activity compared to its analogues.

Properties

IUPAC Name

N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-26-12-8-6-11(7-9-12)17-20-21-18(25-17)19-16(22)15-10-23-13-4-2-3-5-14(13)24-15/h2-9,15H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHOKAAOQBGVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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